![molecular formula C22H23NO5 B4305048 4-(1,3-BENZODIOXOL-5-YL)-1-CYCLOPENTYL-3-(4-METHOXYPHENOXY)-2-AZETANONE](/img/structure/B4305048.png)
4-(1,3-BENZODIOXOL-5-YL)-1-CYCLOPENTYL-3-(4-METHOXYPHENOXY)-2-AZETANONE
Overview
Description
4-(1,3-BENZODIOXOL-5-YL)-1-CYCLOPENTYL-3-(4-METHOXYPHENOXY)-2-AZETANONE is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by the presence of a 1,3-benzodioxole group, a cyclopentyl group, and a 4-methoxyphenoxy group attached to the azetidinone ring. The unique structure of this compound makes it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-BENZODIOXOL-5-YL)-1-CYCLOPENTYL-3-(4-METHOXYPHENOXY)-2-AZETANONE typically involves multiple steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a [2+2] cycloaddition reaction between an imine and a ketene.
Introduction of the 1,3-benzodioxole Group: This can be achieved through a nucleophilic substitution reaction where a suitable benzodioxole derivative is reacted with the azetidinone intermediate.
Attachment of the Cyclopentyl Group: This step can involve a Grignard reaction where a cyclopentyl magnesium halide is reacted with the azetidinone intermediate.
Incorporation of the 4-methoxyphenoxy Group: This can be done through an etherification reaction where a 4-methoxyphenol derivative is reacted with the azetidinone intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-BENZODIOXOL-5-YL)-1-CYCLOPENTYL-3-(4-METHOXYPHENOXY)-2-AZETANONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace certain groups with others.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of alcohols or amines.
Substitution: Replacement of methoxy or phenoxy groups with other substituents.
Scientific Research Applications
4-(1,3-BENZODIOXOL-5-YL)-1-CYCLOPENTYL-3-(4-METHOXYPHENOXY)-2-AZETANONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structure and potential biological activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(1,3-BENZODIOXOL-5-YL)-1-CYCLOPENTYL-3-(4-METHOXYPHENOXY)-2-AZETANONE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further experimental investigation.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-benzodioxol-5-yl)-1-[2-(4-fluorophenyl)ethyl]-3-(4-methoxyphenoxy)-2-azetidinone
- 4-(1,3-benzodioxol-5-yl)-1-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenoxy)-2-azetidinone
Uniqueness
4-(1,3-BENZODIOXOL-5-YL)-1-CYCLOPENTYL-3-(4-METHOXYPHENOXY)-2-AZETANONE is unique due to the presence of the cyclopentyl group, which can influence its chemical reactivity and biological activity compared to similar compounds with different substituents. The combination of the 1,3-benzodioxole, cyclopentyl, and 4-methoxyphenoxy groups provides a distinct structural framework that can be exploited for various applications.
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-1-cyclopentyl-3-(4-methoxyphenoxy)azetidin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-25-16-7-9-17(10-8-16)28-21-20(23(22(21)24)15-4-2-3-5-15)14-6-11-18-19(12-14)27-13-26-18/h6-12,15,20-21H,2-5,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJAKSZTKNPKLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2C(N(C2=O)C3CCCC3)C4=CC5=C(C=C4)OCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.